molecular formula C6H9NO2 B8444662 4-methoxy-5,6-dihydro-2(1H)-pyridone

4-methoxy-5,6-dihydro-2(1H)-pyridone

Cat. No.: B8444662
M. Wt: 127.14 g/mol
InChI Key: UTLSUROOFACDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-5,6-dihydro-2(1H)-pyridone is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C6H9NO2/c1-9-5-2-3-7-6(8)4-5/h4H,2-3H2,1H3,(H,7,8)

InChI Key

UTLSUROOFACDBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dioxopiperidine (15.1 g), methyl orthoformate (30 ml) and p-toluenesulfonic acid (3.0 g) in methanol (300 ml) is refluxed for 1 hour. After evaporating the solvent, the residue is dissolved in benzene and refluxed for 5 hours. To the solution is added potassium carbonate (9.0 g), and the mixture is stirred overnight at room temperature and then filtered. The filtrate is distilled to remove the solvent. The residue is recrystallized from ethyl acetate-isopropyl alcohol to give 4-methoxy-5,6-dihydro-2(1H)-pyridone (12.3 g, 72.5%) as colorless prisms. m.p. 115°-117° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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